

Application Notes and Protocols for UNC8153: A Potent and Selective NSD2 Degrader

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Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC8153 is a novel, potent, and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2), a histone methyltransferase that plays a crucial role in gene regulation through the dimethylation of lysine 36 on histone 3 (H3K36me2).[1][2][3] Aberrant NSD2 activity is implicated in various cancers, making it a compelling therapeutic target. **UNC8153** induces the degradation of NSD2 via the ubiquitin-proteasome system in a proteasome- and neddylation-dependent manner, leading to a reduction in global H3K36me2 levels and subsequent downregulation of pathological phenotypes in cancer cells, such as in multiple myeloma.[1][2][3] These application notes provide detailed protocols for the preparation of **UNC8153** stock solutions and their use in cell-based assays.

Data Presentation Quantitative Data Summary

The following table summarizes the key quantitative data for **UNC8153**, including its binding affinity, degradation potency, and solubility in various solvents.



Parameter	Value	Cell Line <i>l</i> Conditions	Reference
Binding Affinity (Kd)	24 nM	In vitro	[4]
Half-maximal Degradation Concentration (DC50)	0.35 μM (350 nM)	U2OS cells	[4][5]
Molecular Weight	583.68 g/mol	N/A	[6]
Molecular Formula	СззНз7N5O5	N/A	[6]
Solubility in DMSO	≥ 30 mg/mL (≥ 43 mM)	Sonication may be required	[5][7]
Solubility in Ethanol	30 mg/mL (43 mM)	Sonication may be recommended	[7]
Solubility in Water	12.5 mg/mL (17.92 mM)	Requires sonication, warming, and heating to 60°C	[4]
Solubility in PBS (pH 7.2)	5 mg/mL (7.17 mM)	Sonication may be recommended	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM UNC8153 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UNC8153** in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.

Materials:

- UNC8153 powder (trifluoroacetate salt form may also be used)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials



- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Pre-weighing Preparation: Before opening, bring the vial of UNC8153 powder to room temperature to prevent condensation of moisture.
- Weighing: Carefully weigh out the desired amount of UNC8153 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.584 mg of UNC8153 (Molecular Weight: 583.68 g/mol).
- Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the **UNC8153** powder. For the example above, add 100 µL of DMSO.
- Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely
 dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or
 sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are
 no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8]

Protocol 2: Preparation of Working Concentrations for Cell-Based Assays

This protocol outlines the dilution of the 10 mM **UNC8153** stock solution to final working concentrations for treating cells in culture.

Materials:

10 mM UNC8153 stock solution in DMSO



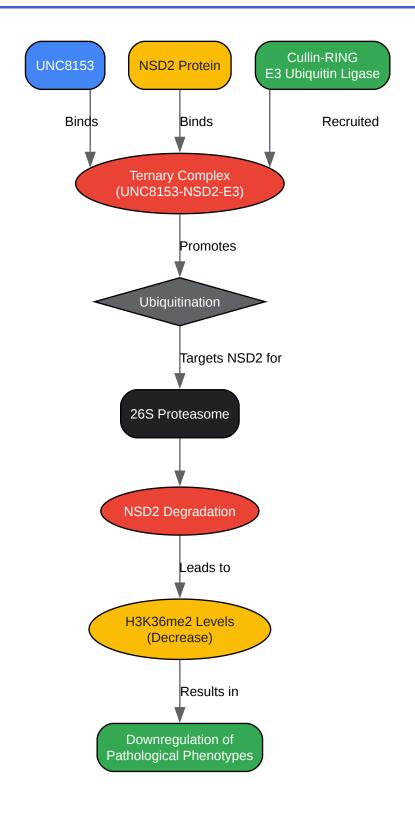
- Sterile, pre-warmed complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or conical tubes
- · Pipettes and sterile filter tips

Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 10 mM UNC8153 stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 μM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., add 2 μL of 10 mM stock to 198 μL of medium).
- Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing your cells to achieve the desired final working concentration. For example, to achieve a final concentration of 10 μM in a well containing 1 mL of medium, add 100 μL of the 100 μM intermediate solution.
- Solvent Control: It is crucial to include a vehicle control in your experiment. This should
 consist of cells treated with the same final concentration of DMSO as the UNC8153-treated
 cells. The final DMSO concentration in the cell culture medium should ideally be kept below
 0.5% (v/v) to minimize solvent-induced cytotoxicity.[8]
- Incubation: Incubate the cells with UNC8153 for the desired duration of the experiment (e.g., 24, 48, or 72 hours). Working concentrations for UNC8153 in cell-based assays typically range from 1 μM to 20 μM, depending on the cell line and the specific assay.[1][5]

Visualizations Signaling Pathway of UNC8153-Mediated NSD2 Degradation









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